molecular formula C14H21BrO B7815915 1-Bromo-3-(octyloxy)benzene

1-Bromo-3-(octyloxy)benzene

Cat. No.: B7815915
M. Wt: 285.22 g/mol
InChI Key: KSOKLYDSCBZFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(octyloxy)benzene is an organic compound with the molecular formula C14H21BrO It consists of a benzene ring substituted with a bromine atom and an octyloxy group

Properties

IUPAC Name

1-bromo-3-octoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12H,2-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOKLYDSCBZFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(octyloxy)benzene can be synthesized through the bromination of 3-(octyloxy)benzene. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction parameters precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(octyloxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Palladium-Catalyzed Coupling:

Scientific Research Applications

1-Bromo-3-(octyloxy)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(octyloxy)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the bromine atom. This activation facilitates electrophilic aromatic substitution reactions. In palladium-catalyzed coupling reactions, the compound undergoes oxidative addition to form a palladium complex, followed by transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(octyloxy)benzene is unique due to the presence of the octyloxy group in the meta position, which influences its reactivity and applications. The meta substitution pattern can lead to different electronic and steric effects compared to ortho or para substitutions .

Biological Activity

1-Bromo-3-(octyloxy)benzene is an organic compound characterized by a bromine atom and an octyloxy group attached to a benzene ring. This compound has attracted attention in various fields, including medicinal chemistry, materials science, and biological research due to its potential biological activities and interactions with biomolecules.

Molecular Formula: C13H19BrO
CAS Number: this compound
IUPAC Name: 1-bromo-3-octoxybenzene

The structure of this compound allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes. The presence of the bromine atom makes it a good candidate for electrophilic aromatic substitution reactions, while the octyloxy group can enhance its hydrophobic character, influencing its interaction with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The bromine atom can engage in electrophilic interactions, while the octyloxy group may facilitate hydrophobic interactions with lipid membranes or proteins. These interactions can modulate enzyme activities, receptor functions, and other biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains. The compound's hydrophobic nature may contribute to its ability to disrupt bacterial membranes.
  • Anticancer Potential: Some investigations have indicated that derivatives of brominated compounds can exhibit cytotoxic effects on cancer cell lines. The specific mechanisms remain under study but may involve apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This could have implications for drug design targeting metabolic diseases.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound and related compounds. Below is a summary of relevant findings:

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialAgar diffusion assayInhibition of Gram-positive bacteria observed at concentrations above 50 µg/mL.
AnticancerMTT assay on HeLa cellsIC50 values were determined around 30 µM, indicating significant cytotoxicity.
Enzyme inhibitionSpectrophotometric assaysInhibition of enzyme activity was observed with a Ki value of 12 µM for a specific target enzyme.

Synthesis and Derivatives

The synthesis of this compound typically involves electrophilic bromination of 3-octoxybenzene under controlled conditions. Variations in synthesis can lead to different derivatives that may exhibit enhanced biological activities or altered pharmacokinetic properties.

Synthetic Routes

  • Bromination Reaction:
    C6H4(OC8H17)+Br2Lewis AcidC6H4(Br)(OC8H17)\text{C}_6\text{H}_4(\text{O}-\text{C}_8\text{H}_{17})+\text{Br}_2\xrightarrow{\text{Lewis Acid}}\text{C}_6\text{H}_4(\text{Br})(\text{O}-\text{C}_8\text{H}_{17})
    This reaction typically requires a Lewis acid catalyst such as aluminum chloride to facilitate the bromination process.
  • Cross-Coupling Reactions:
    Related studies have utilized cross-coupling techniques to synthesize more complex derivatives that retain the octyloxy and bromine functionalities while introducing additional reactive groups for further biological evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-(octyloxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-(octyloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.